molecular formula C6H10N2O B104323 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 361440-68-8

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B104323
CAS No.: 361440-68-8
M. Wt: 126.16 g/mol
InChI Key: MCEWPPMUTVLMJG-UHFFFAOYSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[310]hexane-3-carboxamide is a bicyclic compound featuring a unique azabicyclohexane structure

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of complex alkaloid-like compounds , which suggests that they may interact with a variety of biological targets.

Mode of Action

The exact mode of action of (1S,3S,5S)-2-Azabicyclo[31It’s known that similar compounds are synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the interaction of the compound with its targets, leading to changes in their structure and function.

Biochemical Pathways

The specific biochemical pathways affected by (1S,3S,5S)-2-Azabicyclo[31Similar compounds have been used in the synthesis of complex alkaloid-like compounds , suggesting that they may influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of (1S,3S,5S)-2-Azabicyclo[31Similar compounds have shown significant effects on the distribution of cells across the cell cycle stage, with accumulation of cells in subg1 phase and induced apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. This method yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its specific stereochemistry and the presence of an amide group. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWPPMUTVLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361440-68-8
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 2
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 4
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 5
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 6
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

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